molecular formula C5H13NO B2610376 3-Aminopentan-1-ol CAS No. 89282-69-9

3-Aminopentan-1-ol

Cat. No. B2610376
CAS RN: 89282-69-9
M. Wt: 103.165
InChI Key: GMQNGMZJGKHTIA-UHFFFAOYSA-N
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Description

3-Aminopentan-1-ol is a chemical compound with the CAS Number: 89282-69-9 . It has a molecular weight of 103.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Aminopentan-1-ol is characterized by a chain of five carbon atoms, with an amino group (-NH2) attached to the third carbon and a hydroxyl group (-OH) attached to the first carbon .


Chemical Reactions Analysis

Amino alcohols like 3-Aminopentan-1-ol can undergo a variety of chemical reactions. One notable reaction is oxidative lactamization, which involves the formation of lactam rings through intramolecular dehydrogenative coupling . This reaction is particularly useful in the synthesis of biologically active compounds .

Scientific Research Applications

Research in Organic Chemistry

Scientists studying reaction mechanisms, stereochemistry, and reactivity often employ 3-Aminopentan-1-ol as a model compound. Its behavior under various conditions provides insights into fundamental organic chemistry principles.

For more technical information, you can refer to the Sigma-Aldrich product page . Additionally, a related compound, 3-Aminopentan-2-ol , is also worth exploring for its potential applications in organic synthesis and material science . Researchers have investigated its properties as well .

Safety and Hazards

3-Aminopentan-1-ol is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

3-aminopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQNGMZJGKHTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopentan-1-ol

CAS RN

89282-69-9
Record name 3-aminopentan-1-ol
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